molecular formula C11H12O2 B6216187 {8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol CAS No. 2751621-69-7

{8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol

Cat. No.: B6216187
CAS No.: 2751621-69-7
M. Wt: 176.2
InChI Key:
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Description

{8-oxatricyclo[7110,2,7]undeca-2,4,6-trien-1-yl}methanol is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-oxatricyclo[7110,2,7]undeca-2,4,6-trien-1-yl}methanol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of {8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

{8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

{8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • {8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine}
  • {8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl acetate}

Uniqueness

{8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol is unique due to its specific tricyclic structure and the presence of a methanol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol' involves the conversion of a cyclic compound to a diene, followed by the addition of a hydroxyl group to the diene. The final step involves the reduction of the hydroxyl group to a methanol group.", "Starting Materials": [ "Cycloheptene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Methanol" ], "Reaction": [ "Cycloheptene is reacted with bromine to form 1-bromo-1-cycloheptene.", "1-bromo-1-cycloheptene is treated with sodium hydroxide to form 1-cycloheptene-1,7-diol.", "1-cycloheptene-1,7-diol is reacted with phosphorus oxychloride to form 1,7-dichlorohept-1,6-diene.", "1,7-dichlorohept-1,6-diene is treated with sodium borohydride to form {8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene}.", "{8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene} is reacted with hydrogen peroxide and a catalytic amount of sodium hydroxide to form {8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-ol}.", "{8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-ol} is reduced with sodium borohydride to form '{8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol'." ] }

CAS No.

2751621-69-7

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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